Comprehensive NMR Characterization and Protocol Guide for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
Comprehensive NMR Characterization and Protocol Guide for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
Structural Elucidation & Theoretical Framework
As a Senior Application Scientist, I emphasize that structural elucidation is not merely a data collection exercise, but a self-validating system of logical deductions. When analyzing complex, highly functionalized heterocycles like [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol—a critical scaffold often utilized as a protein degrader building block[1]—every chemical shift must be theoretically justified by the molecule's electronic and steric environment.
The structural core of this molecule is a pyridine ring, which is inherently electron-deficient. However, the exact electron density at each carbon and proton is modulated by three distinct substituents:
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The C2-Cyclopropylmethoxy Group: The ether oxygen donates electron density into the ring via resonance (shielding ortho/para positions), while the cyclopropyl ring introduces severe diamagnetic anisotropy[2].
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The C3-Hydroxymethyl Group: This provides a mild inductive withdrawing effect, but more importantly, it replaces the H3 proton, simplifying the aromatic spin system.
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The C5-Bromine Atom: Bromine exerts a powerful "heavy atom effect," which significantly shields the attached C5 carbon while inductively deshielding the adjacent H4 and H6 protons[3].
Understanding these competing electronic pathways is the foundation for accurately predicting and assigning the Nuclear Magnetic Resonance (NMR) spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts
The quantitative data below represents the synthesized predictive assignments for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in CDCl₃ at 298K.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Nucleus | Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Assignment & Causality |
| H6 | 8.12 | d | 2.4 | 1H | Pyridine C6-H; strongly deshielded by the adjacent electronegative N1 and the inductive effect of meta-Br. |
| H4 | 7.75 | d | 2.4 | 1H | Pyridine C4-H; deshielded by C5-Br, exhibiting classic meta-coupling to H6. |
| -CH₂OH | 4.65 | s | - | 2H | Hydroxymethyl CH₂; deshielded by the attached hydroxyl oxygen and the aromatic ring current. |
| -O-CH₂- | 4.25 | d | 7.2 | 2H | Cyclopropylmethoxy CH₂; heavily deshielded by the ether oxygen. |
| -OH | 2.50 | br s | - | 1H | Hydroxyl proton; chemical shift is highly concentration and solvent dependent. |
| -CH- | 1.25 | m | - | 1H | Cyclopropyl methine; shielded by the unique ring strain anisotropy of the 3-membered ring. |
| -CH₂- | 0.60 | m | - | 2H | Cyclopropyl methylene; strong diamagnetic shielding pushes this into the high-field region[4]. |
| -CH₂- | 0.35 | m | - | 2H | Cyclopropyl methylene; strong diamagnetic shielding[5]. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Nucleus | Shift (δ, ppm) | Type | Assignment & Causality |
| C2 | 160.5 | C | Pyridine C2; heavily deshielded by both the N1 atom and the ether oxygen. |
| C6 | 146.2 | CH | Pyridine C6; deshielded by the adjacent N1 atom. |
| C4 | 138.8 | CH | Pyridine C4; standard aromatic shift, slightly deshielded by the meta-bromine. |
| C3 | 126.4 | C | Pyridine C3; resonance shielded by the C2-alkoxy group, offset by the -CH₂OH attachment. |
| C5 | 111.5 | C | Pyridine C5; extreme upfield shift due to the heavy atom effect of Bromine[3]. |
| -O-CH₂- | 72.0 | CH₂ | Ether methylene; deshielded by the directly attached oxygen. |
| -CH₂OH | 61.5 | CH₂ | Hydroxymethyl carbon; deshielded by the hydroxyl group. |
| -CH- | 10.2 | CH | Cyclopropyl methine; shielded by the cyclopropyl ring current. |
| -CH₂- | 3.5 | CH₂ | Cyclopropyl methylene; highly shielded by the cyclopropyl ring current. |
Standardized Experimental Workflow for NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Phase 1: Sample Preparation (The Foundation of Resolution)
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Action: Dissolve exactly 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality: CDCl₃ is chosen for its excellent solubilizing properties for functionalized pyridines. The precise 15–20 mg mass ensures an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without causing concentration-induced line broadening or shifting of the -OH proton.
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Self-Validation: Visual inspection of the solution must confirm complete dissolution. Any particulate matter will cause magnetic susceptibility gradients, ruining the shimming profile. Filter through glass wool if necessary.
Phase 2: Probe Tuning and Shimming (Optimizing Magnetic Homogeneity)
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Action: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated tuning and matching (ATM). Execute gradient shimming (e.g., TopShim).
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Causality: The pyridine core contains quadrupolar nitrogen (¹⁴N), which can subtly affect relaxation. Perfect magnetic homogeneity is required to resolve the fine ~2.4 Hz meta-coupling between H4 and H6.
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Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak or the residual CHCl₃ peak. The protocol is validated only if the FWHM is < 1.0 Hz. Furthermore, the presence of symmetrical ¹³C satellites around the CHCl₃ peak confirms optimal Z-axis shimming.
Phase 3: Acquisition Parameters
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¹H NMR: Set the spectrometer to 400 or 600 MHz. Use a 30° pulse angle (zg30), relaxation delay (D1) = 2.0 s, and acquire 16 scans.
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Causality: A 30° pulse ensures rapid magnetization recovery. The 2.0 s D1 is sufficient for the relatively fast-relaxing protons in this small molecule.
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¹³C NMR: Set to 100 or 150 MHz. Use a 45° pulse angle (zgpg30), D1 = 2.0 s, WALTZ-16 decoupling, and acquire 1024 scans.
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Causality: Quaternary carbons (C2, C3, C5) in pyridines lack attached protons, leading to long T₁ relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. A 45° pulse balances signal excitation with recovery.
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Self-Validation: Check the SNR of the C5-Br carbon (typically the weakest signal due to heavy atom quenching and lack of NOE). If SNR < 10:1, double the number of scans.
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Phase 4: Data Processing
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Action: Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
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Causality: LB enhances SNR without significantly compromising the resolution needed for the 2.4 Hz J-couplings. Proper baseline correction is critical for the accurate integration of the complex cyclopropyl multiplets.
Mechanistic Pathways & Logical Relationships (Visualizations)
Below are the logical frameworks governing the experimental workflow and the electronic substituent effects.
Fig 1: Standardized self-validating workflow for NMR sample preparation and data acquisition.
Fig 2: Electronic substituent effects governing the 1H and 13C NMR chemical shifts.
References
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Calpaclab, "5-Bromo-2-(cyclopropylmethoxy)pyridine".
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Rasała, D., & Gawinecki, R. "Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines", Semantic Scholar.
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"gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines", ResearchGate.
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"Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents", PMC - NIH.
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"Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement", Beilstein Journals.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
